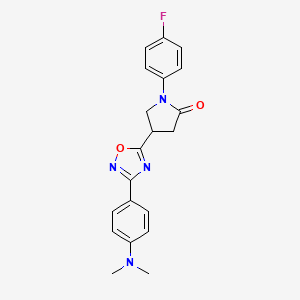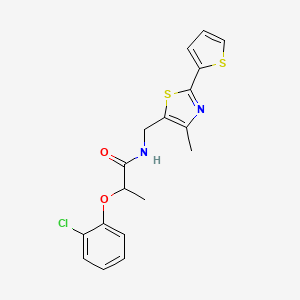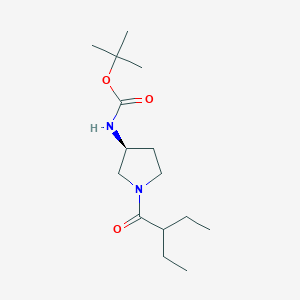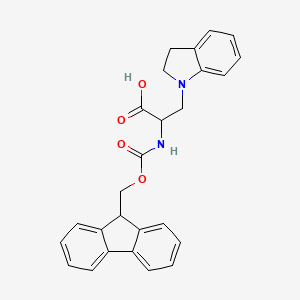![molecular formula C25H22ClFN4O4S B2498074 N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide CAS No. 899938-31-9](/img/structure/B2498074.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that involve thieno[3,2-d]pyrimidinone structures, known for their significance in pharmaceutical chemistry due to their diverse biological activities. The complex nomenclature indicates a molecule with a specific arrangement of functional groups, potentially contributing to its reactivity and biological activity.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives often involves multi-step chemical reactions, starting from simple precursors like methyl 3-aminothiophene-2-carboxylate, followed by condensation, cyclization, and functionalization steps. For example, a study by Hesse et al. (2007) on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives illustrates the efficiency of modern synthesis techniques in producing thieno[2,3-d]pyrimidin-4-one and its derivatives through rapid and green synthetic methods (Hesse, S., Perspicace, E., & Kirsch, G., 2007).
Molecular Structure Analysis
The determination of crystal structures through X-ray diffraction is common, providing insights into the molecule's geometry, bond lengths, and angles. Density Functional Theory (DFT) calculations can compare these experimental values to theoretical ones, further understanding the electronic structure, as seen in research on similar compounds by Huang et al. (2020) (Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various substituted thienopyrimidines, highlighting methods for creating these compounds and analyzing their structures. For example, substituted thieno[2,3-d]pyrimidines have been synthesized through multi-step reactions involving the treatment of ethyl 2-aminothiophene-3carboxylate with ethyl chloroformate and subsequent reactions to introduce different substituents. These compounds are characterized using techniques like MP, TLC, IR, and NMR spectra to confirm their structures and investigate their properties (More et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Thienopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis of new thienopyrimidine derivatives and testing for antimicrobial and anti-inflammatory activities have shown that these compounds exhibit remarkable activity against fungi, bacteria, and inflammation, suggesting their potential use in developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Anticancer Activity
Some thienopyrimidine compounds have been synthesized and shown marked inhibition against various cancer cell lines, displaying promising anticancer activity. This includes inhibiting the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, which indicates the potential of thienopyrimidine derivatives in cancer therapy (Huang et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with thienopyrimidine structures have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. This research highlights the versatility of thienopyrimidine derivatives in developing new therapeutic agents with potential application in treating infections and cancer (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFDDVDQXXIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![Tert-butyl N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylcarbamate](/img/structure/B2497997.png)


![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)